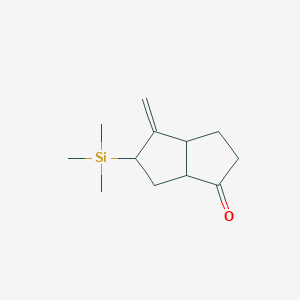

4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Teofilina de liberación prolongada es una formulación de liberación prolongada de la teofilina, un derivado de la xantina que se utiliza para tratar los síntomas del asma y la enfermedad pulmonar obstructiva crónica (EPOC). La teofilina funciona relajando el músculo liso bronquial y reduciendo la respuesta de las vías respiratorias .

Métodos De Preparación

La teofilina se sintetiza a través de varios métodos, incluida la metilación de derivados de la xantina. La producción industrial a menudo implica la reacción de dimetilurea con cianoacetato de etilo, seguida de ciclización y pasos de purificación posteriores . Las condiciones de reacción generalmente requieren temperaturas y niveles de pH controlados para garantizar un rendimiento y una pureza óptimos.

Análisis De Reacciones Químicas

La teofilina experimenta diversas reacciones químicas, entre ellas:

Oxidación: La teofilina se puede oxidar para formar ácido 1,3-dimetilúrico.

Reducción: Las reacciones de reducción son menos comunes, pero pueden conducir a la formación de derivados dihidro.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

La teofilina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de derivados de la xantina y sus reacciones.

Biología: Se investiga por sus efectos sobre las vías de señalización celular y la inhibición enzimática.

Industria: Se utiliza en la formulación de productos farmacéuticos y como patrón de referencia en química analítica.

Mecanismo De Acción

La teofilina ejerce sus efectos a través de múltiples mecanismos:

Inhibición de la fosfodiesterasa: Inhibe las enzimas fosfodiesterasa, lo que lleva a un aumento de los niveles de AMP cíclico y subsiguiente broncodilatación.

Antagonismo del receptor de adenosina: Bloquea los receptores de adenosina, reduciendo la broncoconstricción y la inflamación.

Mejora de la absorción de calcio: Mejora la absorción de calcio en los músculos diafragmáticos, mejorando la función muscular respiratoria.

Comparación Con Compuestos Similares

La teofilina es químicamente similar a otros derivados de la xantina como la cafeína y la teobromina. es único en sus aplicaciones terapéuticas específicas y propiedades farmacocinéticas:

Cafeína: Se utiliza principalmente como estimulante del sistema nervioso central.

Teobromina: Se encuentra en el chocolate, con efectos estimulantes y diuréticos leves.

La formulación de liberación prolongada de Teofilina de liberación prolongada proporciona una duración de acción más prolongada en comparación con otros productos de teofilina, lo que la hace particularmente útil para controlar las afecciones respiratorias crónicas .

Propiedades

Número CAS |

120587-87-3 |

|---|---|

Fórmula molecular |

C12H20OSi |

Peso molecular |

208.37 g/mol |

Nombre IUPAC |

4-methylidene-5-trimethylsilyl-2,3,3a,5,6,6a-hexahydropentalen-1-one |

InChI |

InChI=1S/C12H20OSi/c1-8-9-5-6-11(13)10(9)7-12(8)14(2,3)4/h9-10,12H,1,5-7H2,2-4H3 |

Clave InChI |

BICWMCJZJPTYSN-UHFFFAOYSA-N |

SMILES |

C[Si](C)(C)C1CC2C(C1=C)CCC2=O |

SMILES canónico |

C[Si](C)(C)C1CC2C(C1=C)CCC2=O |

Sinónimos |

4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.